molecular formula C21H18N4O2S B11195166 N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

Cat. No.: B11195166
M. Wt: 390.5 g/mol
InChI Key: SQZPRNNIOFJZJS-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the acetylphenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is explored for its potential use in materials science, including the development of novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is unique due to its pyrimidoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O2S/c1-12-6-7-17-16(8-12)19-20(25-17)21(23-11-22-19)28-10-18(27)24-15-5-3-4-14(9-15)13(2)26/h3-9,11,25H,10H2,1-2H3,(H,24,27)

InChI Key

SQZPRNNIOFJZJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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